4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
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Overview
Description
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate is a chemical compound with the molecular formula C18H34O3S2Sn. It is known for its unique structure, which includes a tin (Sn) atom, making it part of the organotin compounds. These compounds are widely used in various industrial and research applications due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the reaction of dibutyltin oxide with a suitable thioglycolic acid derivative in the presence of an acetate source. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of new organotin derivatives with different functional groups.
Scientific Research Applications
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4,4-dibutyl-10-ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate: Similar structure but with different alkyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Another organotin compound with different functional groups.
Uniqueness
4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate is unique due to its specific combination of functional groups and the presence of the tin atom. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
67874-47-9 |
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Molecular Formula |
C16H32O4S2Sn |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
2-[2-acetyloxyethylsulfanyl(dibutyl)stannyl]sulfanylethyl acetate |
InChI |
InChI=1S/2C4H8O2S.2C4H9.Sn/c2*1-4(5)6-2-3-7;2*1-3-4-2;/h2*7H,2-3H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
XCXPJDWGCJETNF-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)C)SCCOC(=O)C |
Origin of Product |
United States |
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